molecular formula C11H21NO3 B159451 (R)-N-Boc-piperidine-2-methanol CAS No. 134441-61-5

(R)-N-Boc-piperidine-2-methanol

Cat. No. B159451
M. Wt: 215.29 g/mol
InChI Key: PZTAGFCBNDBBFZ-SECBINFHSA-N
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Description

(R)-N-Boc-piperidine-2-methanol, also known as (R)-2-Methoxy-2-methylpiperidine, is an organometallic compound used in various scientific research applications. It is a chiral compound, meaning it has two mirror-image forms, (R)- and (S)-, that are not identical. The (R)- form is the most common and is used in a variety of research applications. This compound has a variety of biochemical and physiological effects and is used in a wide range of laboratory experiments.

Scientific Research Applications

2. Chemical Synthesis and Catalysis The compound is an essential building block in pharmaceutical research, especially for the synthesis of 3-arylpiperidines. Innovations in palladium-catalyzed migrative Negishi coupling have allowed for the efficient and β-selective C(sp3)-H arylation of N-Boc-Piperidines, showcasing their importance in complex chemical synthesis processes (Millet & Baudoin, 2015).

3. Enantioselective Synthesis The compound has been utilized in the enantioselective synthesis of various pharmaceutically relevant compounds. For instance, kinetic resolution of N-Boc-piperidine-2-ethanol through enzyme-mediated processes has led to the gram-scale availability of enantiomeric N-Boc alcohols, useful for the preparation of piperidine alkaloids like sedamine and allosedamine (Angoli et al., 2003).

4. Role in Synthesis of Amino Acids and Alkaloids (R)-N-Boc-piperidine-2-methanol derivatives have been crucial in the synthesis of complex structures like amino acids and alkaloids. For example, they have been used in the highly enantioselective catalytic dynamic resolution processes to synthesize various 2-substituted piperidines, which are vital intermediates for synthesizing compounds like pipecolic acid derivatives and ropivacaine (Beng & Gawley, 2010).

5. Crystallography and Molecular Structure Studies The derivatives of (R)-N-Boc-piperidine-2-methanol have been extensively studied for their crystal structures, showcasing their significance in understanding molecular conformation and interactions. For example, studies on compounds like 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol have provided insights into the crystalline structures and the conformation of the piperidine ring, contributing to the field of X-ray crystallography (Prasad et al., 2008).

properties

IUPAC Name

tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTAGFCBNDBBFZ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90928623
Record name tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Boc-piperidine-2-methanol

CAS RN

134441-61-5
Record name tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Piperidine-1,2-dicarboxylic acid 1-tert-butyl ester (50 g, 218.1 mmol) in dry THF (300 mL) was cooled to −78° C. followed by adding BH3-THF solution (261.7 mL, 260.0 mmol) dropwise over 1 h. The resulting mixture was warmed to RT and stirred for 48 h. The reaction was quenched with HOAc/H2O (1:1 ratio, 100 mL). The resulting mixture was partitioned between EtOAc and sat. NaHCO3. The organic layer was washed with more sat. NaHCO3, H2O, brine, and dried over MgSO4. Concentration in vacuo gave a white solid. MS m/z: 216.2 (M+H). Calc'd. for C11H21NO3-215.15.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
261.7 mL
Type
reactant
Reaction Step Two

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